(2-Methyloxetan-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

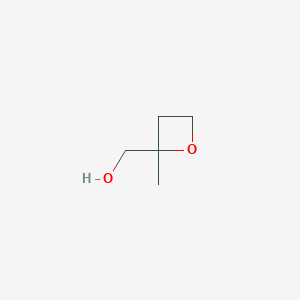

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyloxetan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBMPDSSWZEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397841 | |

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-71-5 | |

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methyloxetan-2-yl)methanol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for (2-Methyloxetan-2-yl)methanol, a valuable building block for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 2-position. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)- and (S)-(2-Methyloxetan-2-yl)methanol.

Structure:

(2-Methyloxetan-2-yl)methanol CAS number and molecular formula

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information for the chemical compound (2-Methyloxetan-2-yl)methanol. Despite a comprehensive search for in-depth technical data, detailed experimental protocols, and its role in biological pathways, publicly available information is limited. This dossier presents the core chemical identifiers and fundamental properties that have been ascertained.

Core Compound Information

Chemical Name: this compound

CAS Number: 61266-71-5[1]

Molecular Formula: C5H10O2[1]

A summary of the basic molecular properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 61266-71-5 | PubChem[1] |

| Molecular Formula | C5H10O2 | PubChem[1] |

| Molecular Weight | 102.13 g/mol | Coolpharm[1] |

Data Availability

Consequently, the creation of detailed experimental workflows and signaling pathway diagrams as requested is not feasible due to the lack of underlying data.

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for identifying a chemical compound, which has been applied to this compound.

References

Physical properties of (2-Methyloxetan-2-yl)methanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (2-Methyloxetan-2-yl)methanol, specifically its boiling point and density. It includes established experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical processes. Below is a summary of the available data.

| Physical Property | Value | Conditions |

| Boiling Point | 157.8 ± 8.0 °C | 760 mmHg[1] |

| Density | Data not readily available | - |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the capillary method is widely employed.

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin oil or a heating block).

-

Heating: The heating bath is heated slowly and steadily.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles is observed is recorded. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is also recorded. The boiling point is the mean of these two temperatures.[2][3][4][5][6]

Alternatively, for larger quantities, distillation can be used to determine the boiling point by recording the temperature at which the liquid-vapor equilibrium is established at a given pressure.[3]

Determination of Density

Density is the mass of a substance per unit of volume. It is an important intensive property for substance identification and purity assessment.

Procedure using a Pycnometer or Volumetric Flask:

-

Weighing the Empty Vessel: An empty, clean, and dry volumetric flask or pycnometer is accurately weighed (W1).[7]

-

Filling with the Liquid: The vessel is filled with the liquid sample up to the calibration mark. Care should be taken to avoid air bubbles.

-

Weighing the Filled Vessel: The vessel filled with the liquid is weighed again (W2).

-

Volume Determination: The volume of the liquid is known from the calibrated vessel.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (W2 - W1) / V where V is the volume of the flask/pycnometer.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

For a more direct measurement, a hydrometer can be used, which measures density based on buoyancy.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the experimental determination of the boiling point and density of a liquid sample.

Caption: Workflow for determining the physical properties of a liquid.

References

- 1. coolpharm.com [coolpharm.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Spectroscopic Analysis of (2-Methyloxetan-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for (2-Methyloxetan-2-yl)methanol is not publicly available. The following data tables are placeholders and should be populated with experimental results. The experimental protocols provided are generalized for the analysis of small organic alcohols.

Introduction

This document provides a comprehensive overview of the spectroscopic characterization of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 3.60 | d | 2H | 6.0 | -CH₂OH |

| e.g., 4.50 | t | 2H | 7.0 | -OCH₂- |

| e.g., 2.50 | t | 2H | 7.0 | -C(CH₃)CH₂- |

| e.g., 1.30 | s | 3H | - | -CH₃ |

| e.g., 2.00 | s | 1H | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| e.g., 78.0 | -C(CH₃)(CH₂OH)- |

| e.g., 70.0 | -OCH₂- |

| e.g., 65.0 | -CH₂OH |

| e.g., 40.0 | -C(CH₃)CH₂- |

| e.g., 25.0 | -CH₃ |

Table 3: IR Spectroscopic Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |

| e.g., 3400 | Strong | Broad | O-H stretch (alcohol) |

| e.g., 2950 | Medium | Sharp | C-H stretch (sp³) |

| e.g., 1050 | Strong | Sharp | C-O stretch (primary alcohol) |

| e.g., 980 | Medium | Sharp | Oxetane ring vibration |

Table 4: Mass Spectrometry Data (Placeholder)

| m/z | Relative Intensity (%) | Assignment |

| e.g., 102.1 | Low | [M]⁺ (Molecular Ion) |

| e.g., 87.1 | Medium | [M - CH₃]⁺ |

| e.g., 71.1 | High | [M - CH₂OH]⁺ |

| e.g., 43.1 | High | [C₃H₇]⁺ |

Experimental Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded. For EI, a standard electron energy of 70 eV is typically used. For ESI, the instrument is operated in positive or negative ion mode.

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak and major fragment ions are identified.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

An In-depth NMR Spectral Analysis of (2-Methyloxetan-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Methyloxetan-2-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous chemical structures to present a detailed, predicted spectral analysis. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, with its distinct functional groups—a quaternary carbon within an oxetane ring, a primary alcohol, a methyl group, and two diastereotopic methylene protons in the oxetane ring—gives rise to a unique NMR fingerprint. The predicted spectral data are summarized in the tables below.

Chemical Structure

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of 2-Substituted Oxetane Methanols

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern medicinal chemistry.[1][2][3] Its unique ability to favorably modulate key physicochemical properties—such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference—has cemented its status as a "privileged scaffold."[4][5] This technical guide delves into the foundational synthetic methodologies that first brought 2-substituted oxetane methanols, key building blocks for more complex oxetane-containing molecules, to the forefront of chemical synthesis and drug discovery.

The Rise of the Oxetane Moiety in Drug Discovery

Historically, the incorporation of small, strained ring systems into drug candidates was often avoided due to concerns about chemical instability. However, extensive research has demonstrated the remarkable stability of the oxetane ring under physiological conditions.[4][6] This stability, coupled with the ring's inherent polarity and three-dimensional structure, allows it to serve as an effective bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] By replacing these groups with an oxetane, medicinal chemists can often achieve significant improvements in a compound's pharmacokinetic profile, leading to enhanced efficacy and safety.[4][5][7] The best-known natural product containing an oxetane ring is the potent anticancer drug, paclitaxel (Taxol), which underscores the biological relevance of this moiety.[3]

Foundational Synthetic Strategies for 2-Substituted Oxetane Methanols

The initial synthesis of 2-substituted oxetane methanols and their derivatives has been achieved through several key strategic approaches. These methods primarily focus on the construction of the strained four-membered ring through intramolecular cyclization reactions.

Intramolecular Williamson Etherification

One of the most direct and widely employed methods for the synthesis of oxetanes is the intramolecular Williamson etherification. This approach involves the cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group, and the other acts as a nucleophile.

A notable example is the stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols reported by Nelson and co-workers.[6] The key steps involve the selective activation of one of the hydroxyl groups, followed by base-promoted intramolecular cyclization.

Experimental Protocol: Synthesis of a 2-Substituted Oxetane via Intramolecular Williamson Etherification (General Procedure)

-

Diol Protection/Activation: A suitable 1,3-diol is selectively protected at one hydroxyl group, often the less sterically hindered one. The remaining hydroxyl group is then activated by conversion to a good leaving group, such as a tosylate or mesylate.

-

Cyclization: The protected and activated diol is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) in a suitable solvent (e.g., THF, DMF) to induce intramolecular cyclization.

-

Deprotection: The protecting group is removed to yield the desired 2-substituted oxetane methanol.

A one-pot synthesis of cyclic ethers, including oxetanes, using a Williamson etherification protocol has also been reported, starting from a diol and proceeding through an in-situ generated iodide intermediate.[6]

Ring Expansion of Epoxides

The ring expansion of epoxides offers another powerful strategy for the synthesis of oxetanes. This method typically involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide. This approach is particularly useful for the preparation of optically active four- and five-membered cyclic ethers from oxiranes.[8] The reaction proceeds with complete conservation of enantiomeric purity.[8]

Experimental Protocol: Synthesis of 2-Substituted Oxetanes from Epoxides via Sulfur Ylide Mediated Ring Expansion (General Procedure) [6]

-

Ylide Generation: Dimethylsulfoxonium methylide is generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride in a solvent such as DMSO.

-

Ring Expansion: The 2-substituted epoxide is added to the solution of the sulfur ylide. The ylide attacks the less substituted carbon of the epoxide, leading to a ring-opened intermediate.

-

Intramolecular Cyclization: The intermediate subsequently cyclizes in the same reaction flask, with the expulsion of dimethyl sulfoxide (DMSO), to afford the 2-substituted oxetane in excellent yields.

| Reactant (Epoxide) | Sulfur Ylide Source | Base | Solvent | Yield (%) |

| Phenyl Glycidyl Ether | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |

| Styrene Oxide | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |

| Propylene Oxide | Trimethyloxosulfonium iodide | NaH | DMSO | 83-99 |

Table 1: Representative yields for the synthesis of 2-substituted oxetanes via epoxide ring expansion.[6]

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with an aldehyde or ketone, represents a classic method for the synthesis of oxetanes.[1] While this reaction was first described in 1909, its application and mechanistic understanding were significantly advanced by Büchi and others in the mid-20th century. This photochemical approach allows for the direct formation of the oxetane ring from readily available starting materials.

Experimental Workflow: Paternò-Büchi Reaction

References

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Fundamental reactivity of the oxetane ring in (2-Methyloxetan-2-yl)methanol

An In-Depth Technical Guide on the Fundamental Reactivity of the Oxetane Ring in (2-Methyloxetan-2-yl)methanol

Introduction

Oxetanes, four-membered cyclic ethers, represent a unique class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Their growing importance stems from their dual nature: they can act as stable, polar motifs that improve the physicochemical properties of drug candidates, or they can serve as reactive intermediates for complex molecule synthesis.[1][3] The inherent ring strain of the oxetane ring, estimated at approximately 25.5 kcal/mol, is the primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions.[3][4] This value is comparable to that of oxiranes (epoxides) (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol), positioning the oxetane's reactivity between these two more common cyclic ethers.[3][4]

This technical guide focuses on the fundamental reactivity of a specific substituted oxetane, this compound. The presence of a methyl and a hydroxymethyl group at the C2 position introduces asymmetry, which is crucial in dictating the regioselectivity of its ring-opening reactions. Understanding these principles is vital for researchers and drug development professionals seeking to leverage oxetane chemistry for the synthesis of novel chemical entities.

Core Reactivity: Ring-Opening Reactions

The principal mode of reactivity for this compound involves the cleavage of the strained four-membered ring. These reactions can be broadly categorized based on the catalytic conditions employed, which in turn govern the reaction mechanism and regiochemical outcome. The regioselectivity is primarily influenced by a balance of steric and electronic effects.[5]

Acid-Catalyzed Ring-Opening

Under acidic conditions (both Brønsted and Lewis acids), the oxetane oxygen is protonated or coordinated, forming a highly activated oxonium ion intermediate. This activation renders the ring significantly more susceptible to nucleophilic attack. For unsymmetrical oxetanes like this compound, the subsequent nucleophilic attack generally occurs at the more substituted carbon atom (the C2 position).[5] This preference is attributed to electronic effects, where the partial positive charge in the transition state is better stabilized by the electron-donating methyl group at the tertiary carbon center.

The pendant primary hydroxyl group in this compound can also act as an intramolecular nucleophile, leading to cyclization products, such as substituted tetrahydrofurans or tetrahydropyrans, depending on the reaction conditions.[6]

Base-Catalyzed and Nucleophilic Ring-Opening

In contrast to acid-catalyzed reactions, oxetanes are generally less reactive under basic or neutral conditions and require strong nucleophiles for the ring to open.[7] These reactions typically proceed via a direct bimolecular nucleophilic substitution (SN2) mechanism.[8][9] Consequently, the nucleophile attacks the less sterically hindered carbon atom adjacent to the oxygen.[5] In the case of this compound, this would be the C4 (methylene) carbon. The regioselectivity is thus controlled by steric hindrance rather than electronic stabilization.[5]

Data Presentation: Regioselectivity and Conditions

The following tables summarize representative data for the ring-opening reactions of 2-substituted oxetanes, illustrating the principles applicable to this compound.

Table 1: Acid-Catalyzed Ring-Opening of 2-Substituted Oxetanes with Various Nucleophiles

| Oxetane Substrate | Nucleophile/Reagent | Catalyst (Acid) | Solvent | Temp (°C) | Major Product (Attack at) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 2-Phenyloxetane | Methanol | H₂SO₄ | Methanol | 25 | 3-Methoxy-3-phenylpropan-1-ol (C2) | 95 | [5] |

| 2-Methyloxetane | H₂O | HCl | Water/Dioxane | 100 | Butane-1,3-diol (C2) | 88 | [10] |

| 2-Methyloxetane | TMSCl/NaI | - | Acetonitrile | 25 | 1-Iodo-3-(trimethylsiloxy)butane (C4) | 92 | [5] |

| 2,2-Dimethyloxetane | Phenylsilane | B(C₆F₅)₃ | CH₂Cl₂ | -78 to 20 | 3,3-Dimethyl-1-(phenylsiloxy)propane (C4) | 95 |[5] |

Note: The regioselectivity can be influenced by the specific Lewis acid and nucleophile used. Some combinations can favor attack at the less substituted carbon.

Table 2: Base-Catalyzed/Nucleophilic Ring-Opening of 2-Substituted Oxetanes

| Oxetane Substrate | Nucleophile/Reagent | Solvent | Temp (°C) | Major Product (Attack at) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 2-Methyloxetane | n-BuLi | THF / HMPA | -20 | 3-Heptanol (C4) | 90 | [5] |

| 2-Methyloxetane | PhSNa | Ethanol | 80 | 1-(Phenylthio)butan-3-ol (C4) | 75 | [10] |

| 2-Phenyloxetane | LiAlH₄ | Diethyl Ether | 35 | 3-Phenylpropan-1-ol (C4) | 98 | [5] |

| 2-Methyloxetane | NaN₃ | DMF | 100 | 1-Azido-3-butanol (C4) | 85 |[5] |

Experimental Protocols

General Protocol for Acid-Catalyzed Ring-Opening with an External Nucleophile (e.g., Methanol)

-

Preparation: A solution of this compound (1.0 mmol, 1.0 eq.) is prepared in anhydrous methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: A catalytic amount of a Brønsted acid (e.g., sulfuric acid, 0.05 mmol, 0.05 eq.) or a Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol, 0.1 eq.) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 2-24 hours, while being monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired ring-opened product.

General Protocol for Nucleophilic Ring-Opening under Basic Conditions (e.g., with Sodium Thiophenoxide)

-

Nucleophile Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), thiophenol (1.1 mmol, 1.1 eq.) is dissolved in an anhydrous solvent such as DMF or THF (5.0 mL). Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the sodium thiophenoxide.

-

Substrate Addition: A solution of this compound (1.0 mmol, 1.0 eq.) in the same anhydrous solvent (2.0 mL) is added dropwise to the nucleophile solution.

-

Reaction: The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for 12-48 hours. The reaction progress is monitored by TLC or GC-MS.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: The mixture is extracted with ethyl acetate (3 x 15 mL).

-

Work-up: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

Purification: The resulting crude residue is purified by flash column chromatography to afford the pure product.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Caption: Acid-catalyzed ring-opening mechanism for this compound.

Caption: Base-catalyzed S_N2 ring-opening at the less substituted carbon.

Caption: General experimental workflow for oxetane ring-opening reactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 6. mdpi.com [mdpi.com]

- 7. Oxetane - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Solubility and Miscibility of (2-Methyloxetan-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility and miscibility of (2-Methyloxetan-2-yl)methanol in various organic solvents. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on equipping researchers with the necessary theoretical background and practical protocols to conduct their own solubility and miscibility studies. It includes a detailed experimental workflow, a template for data recording, and a discussion of the factors influencing the solubility of oxetane-containing compounds.

Introduction to this compound and its Physicochemical Properties

This compound, a substituted oxetane, is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by the strained four-membered ether ring. The oxetane ring can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and aqueous solubility. Understanding its solubility and miscibility in a range of organic solvents is crucial for its application in synthesis, purification, formulation, and various screening assays.

The structure of this compound, featuring both a polar hydroxyl group and a relatively nonpolar oxetane ring with a methyl substituent, suggests a nuanced solubility profile. The hydroxyl group is capable of hydrogen bonding, which would favor solubility in polar, protic solvents.[1] Conversely, the hydrocarbon backbone and the ether oxygen of the oxetane ring contribute to its potential solubility in a range of organic solvents of varying polarities. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible or soluble in one another.

Predicting Solubility and Miscibility

While specific experimental data is scarce, the structural features of this compound allow for qualitative predictions of its solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the hydroxyl group suggests that this compound will be readily soluble or miscible in these solvents due to the potential for hydrogen bonding.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): The molecule's overall polarity, arising from the ether and hydroxyl oxygens, indicates good solubility is likely in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be limited due to the dominant polar nature of the hydroxyl group.[1]

It is important to note that these are predictions, and experimental verification is essential.

Experimental Determination of Solubility and Miscibility

The most reliable method for determining the solubility of a compound is through experimental measurement.[2] The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[2][3][4] For liquid-liquid systems, a visual miscibility test is often sufficient.

This protocol is adapted from established methods for determining thermodynamic solubility.[2][4][5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.[2]

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5] The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[2]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC, GC).

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Objective: To determine if this compound (if liquid at the test temperature) is miscible with a given organic solvent.

Materials:

-

This compound (liquid form)

-

Selected organic solvents

-

Graduated cylinders or test tubes

-

Vortex mixer

Procedure:

-

In a clear glass test tube, add equal volumes (e.g., 1 mL) of this compound and the test solvent.[6]

-

Vigorously shake or vortex the mixture for 10-20 seconds.[7]

-

Allow the mixture to stand for at least 30 seconds and observe.[7]

-

Observation:

Data Presentation

The quantitative solubility data obtained from the shake-flask method should be summarized in a clear and structured table for easy comparison.

Table 1: Template for Recording the Solubility of this compound in Various Organic Solvents at a Specified Temperature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Table 2: Template for Recording the Miscibility of this compound with Various Organic Solvents.

| Solvent | Miscibility | Observations |

| Methanol | ||

| Ethanol | ||

| Water | ||

| Acetone | ||

| Acetonitrile | ||

| Tetrahydrofuran | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Conclusion

While readily available quantitative data on the solubility and miscibility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for the shake-flask method and visual miscibility tests, scientists and drug development professionals can generate reliable data to inform their research and development activities. The provided templates for data presentation and the workflow diagram offer a structured approach to conducting and documenting these essential physicochemical characterizations. A thorough understanding of the solubility profile of this compound will undoubtedly facilitate its effective use in the synthesis of novel compounds and the development of new therapeutic agents.

References

(2-Methyloxetan-2-yl)methanol: A Technical Guide to Thermochemical Properties and Stability

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Methyloxetan-2-yl)methanol is a substituted oxetane, a class of four-membered cyclic ethers of increasing importance in medicinal chemistry. Understanding the thermochemical properties and stability of this molecule is crucial for its synthesis, purification, storage, and application in drug development, where thermal processing and long-term stability are critical parameters. This technical guide provides a comprehensive overview of the predicted thermochemical behavior of this compound. Due to a lack of specific experimental data in the current literature for this compound, this document outlines the established methodologies for determining these properties, drawing on data from related oxetane derivatives and foundational thermochemical principles.

Introduction: The Oxetane Moiety

Oxetanes are four-membered heterocyclic ethers that have garnered significant interest as versatile building blocks in medicinal chemistry. Their unique structural and electronic properties can impart favorable physicochemical characteristics to drug candidates, such as improved solubility and metabolic stability. The inherent ring strain of the oxetane ring, approximately 25.5 kcal/mol (107 kJ/mol), is a defining feature that governs its reactivity and thermal stability.[1][2][3][4][5] This strain is comparable to that of oxiranes (epoxides) but significantly higher than that of the more stable five-membered tetrahydrofuran (THF) ring.[3]

The stability of the oxetane ring is influenced by its substitution pattern. Generally, disubstituted oxetanes exhibit greater stability compared to their monosubstituted counterparts, with 3,3-disubstituted oxetanes being particularly robust.[1][6][7][8] However, the oxetane ring remains susceptible to ring-opening reactions, especially under acidic conditions or at elevated temperatures.[6][8][9] For this compound, the presence of a methyl and a hydroxymethyl group at the 2-position influences the ring's electronic and steric properties, which in turn dictates its thermal behavior.

Predicted Thermochemical Data

While specific experimental data for this compound is not available, estimations can be made based on group additivity methods and comparisons with structurally similar compounds. The following table outlines the key thermochemical parameters and their significance.

| Thermochemical Property | Symbol | Definition & Significance | Predicted Behavior for this compound |

| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It indicates the energetic stability of the molecule. | Expected to be negative (exothermic formation). The value will be influenced by the strain energy of the oxetane ring and the contributions of the methyl and hydroxymethyl groups. |

| Standard Molar Entropy | S° | A measure of the molecular disorder or randomness of a system. It is important for calculating the Gibbs free energy of reactions. | The value will depend on the molecule's mass, structure, and vibrational and rotational modes. The flexible hydroxymethyl group will contribute to a higher entropy compared to a more rigid analogue. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. This is critical for managing heat transfer during chemical processes. | Expected to increase with temperature as more vibrational modes become active. The value will be comparable to other C5 alcohols, with an additional contribution from the strained ring. |

Thermal Stability and Decomposition

The thermal stability of this compound is intrinsically linked to the strained oxetane ring. Decomposition is likely to be initiated by the ring-opening of the oxetane moiety, a process that can be catalyzed by acidic impurities or occur at elevated temperatures.[6][9] The presence of the primary alcohol functionality introduces the possibility of intermolecular reactions, such as etherification, at higher temperatures.

Potential decomposition pathways could include:

-

Acid-catalyzed ring-opening: In the presence of trace acids, the oxetane oxygen can be protonated, leading to nucleophilic attack (e.g., by the hydroxyl group of another molecule) and subsequent polymerization or rearrangement.

-

Thermal isomerization: At high temperatures, the oxetane ring might isomerize to form an unsaturated alcohol.[9]

-

Oxidation: The primary alcohol is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidant.

A logical workflow for assessing the thermal stability of this compound is presented below.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly from the standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[10][11]

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule). A known length of fuse wire is positioned to ensure ignition.

-

Calorimeter Assembly: The sample is placed in a steel "bomb," which is then pressurized with excess pure oxygen (typically 25-30 atm) to ensure complete combustion. The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

Combustion and Data Acquisition: The sample is ignited electrically. The temperature of the surrounding water is monitored with high precision (e.g., to 0.001 °C) before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat released by the combustion (qv) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[12]

-

Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat of combustion. The standard enthalpy of formation (ΔHf°) is then determined using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO2(g) and H2O(l)).

The overall experimental workflow is depicted below.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a precise method for measuring the heat capacity of a substance as a function of temperature.[13][14][15]

Methodology:

-

Three-Step Measurement: The "sapphire method" is a standard and accurate procedure.[14] It involves three separate DSC runs under identical conditions:

-

Baseline Run: An empty sample pan and an empty reference pan are run to measure the instrumental baseline.

-

Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan and run against the empty reference pan.

-

Sample Run: A precisely weighed sample of this compound is placed in the sample pan and run against the empty reference pan.

-

-

Experimental Conditions: The runs are conducted over the desired temperature range (e.g., from sub-ambient to near the boiling point) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Calculation: The heat flow difference between the sample and the reference is measured. The specific heat capacity of the sample (cp,sample) at a given temperature is calculated using the following equation:

cp,sample = cp,std * (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline)

where cp,std is the specific heat capacity of the sapphire standard, m is the mass, and DSC is the measured heat flow signal for the respective runs.

Computational Protocols for Thermochemical Data Estimation

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties.

Enthalpy of Formation

Composite methods such as Gaussian-n (e.g., G3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are designed to yield highly accurate energies.[16][17][18][19]

Methodology:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of electron correlation, as prescribed by the chosen composite method (e.g., CBS-QB3).[20][21]

-

Extrapolation and Correction: The method includes steps for extrapolating to the complete basis set limit and empirical corrections for remaining deficiencies.

-

Atomization Energy: The total atomization energy (ΣD0) at 0 K is calculated by subtracting the calculated energies of the constituent atoms from the molecule's total energy.

-

Enthalpy of Formation Calculation: The enthalpy of formation at 0 K is calculated using the atomization energy and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections from the vibrational frequency analysis.

Entropy and Heat Capacity

These properties are determined using statistical mechanics, based on the results of the quantum chemical frequency calculations.[22][23][24]

Methodology:

-

Partition Function Calculation: The total molecular partition function (qtotal) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

-

Thermodynamic Property Calculation: The standard molar entropy (S°) and constant volume heat capacity (Cv) are calculated from the partition function and its temperature derivatives using standard statistical mechanics formulas.[22][25] The constant pressure heat capacity (Cp) is then obtained by adding the ideal gas constant (R). These calculations are typically performed automatically by quantum chemistry software packages following a frequency calculation.

Conclusion

While direct experimental thermochemical data for this compound are currently unavailable, this guide provides a robust framework for understanding and determining its properties. The stability of the molecule is dictated by the strained oxetane ring, with thermal decomposition likely proceeding via ring-opening. The established experimental techniques of bomb calorimetry and differential scanning calorimetry, alongside high-accuracy computational methods like CBS-QB3, provide clear pathways to obtaining the critical thermochemical data—enthalpy of formation, entropy, and heat capacity. This information is indispensable for the safe and efficient use of this compound in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. Oxetane - Wikipedia [en.wikipedia.org]

- 10. biopchem.education [biopchem.education]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 13. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 14. mt.com [mt.com]

- 15. infinitalab.com [infinitalab.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gaussian-3 and related methods for accurate thermochemistry. (Journal Article) | OSTI.GOV [osti.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. quora.com [quora.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

(2-Methyloxetan-2-yl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methyloxetan-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The document details its commercial availability, physical and chemical properties, a representative synthetic protocol, and its emerging role in drug discovery as a bioisosteric replacement for commonly used functional groups.

Commercial Availability and Suppliers

This compound, identified by CAS Number 61266-71-5 , is available from several specialized chemical suppliers. It is typically offered for research and development purposes with purities often exceeding 95%. The table below summarizes offerings from various vendors. Note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Notes |

| Coolpharm | KH-68638 | ≥ 95.00% | Inquire | Research use only.[1] |

| Finetech Industry Limited | - | Inquire | Custom/Bulk | Provides MSDS and COA documentation.[2] |

| Sigma-Aldrich (Synthonix) | SY3H99DF0848 | 95% ( (R)-enantiomer ) | Inquire | Sells the (R)-enantiomer specifically.[3] |

| Smolecule | - | Inquire | Inquire | Listed as a research chemical.[4] |

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from supplier information and public chemical databases like PubChem.

| Property | Value | Source |

| CAS Number | 61266-71-5 | PubChem[5] |

| Molecular Formula | C₅H₁₀O₂ | Coolpharm[1] |

| Molecular Weight | 102.13 g/mol | Coolpharm[1] |

| MDL Number | MFCD00078302 | Coolpharm[1] |

| Physical Form | Liquid (presumed) | Sigma-Aldrich[3] |

| Storage Temperature | Refrigerator (for enantiomer) | Sigma-Aldrich[3] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not widely published, a viable and established method for preparing 2,2-disubstituted oxetanes involves the reaction of a ketone with a sulfur ylide, such as dimethyloxosulfonium methylide. This one-pot reaction serves as an efficient route for the construction of the strained oxetane ring directly from a carbonyl precursor.

Representative Experimental Protocol: Synthesis via Sulfur Ylide

This protocol is a representative example based on known transformations for synthesizing 2,2-disubstituted oxetanes from ketones. The direct precursor for this compound is 1-hydroxyacetone (acetol).

Materials:

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Hydroxyacetone (Acetol)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Ylide Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (2.2 equivalents). The NaH dispersion is first washed with anhydrous THF to remove the mineral oil. Anhydrous DMSO is then added, and the suspension is heated to ~70 °C until the evolution of hydrogen gas ceases and a clear solution of the dimsyl anion is formed. The solution is then cooled to room temperature.

-

Ylide Formation: Trimethylsulfoxonium iodide (2.2 equivalents) is added portion-wise to the dimsyl anion solution at room temperature. The mixture is stirred for approximately 30-60 minutes to ensure the complete formation of dimethyloxosulfonium methylide.

-

Reaction with Ketone: A solution of 1-hydroxyacetone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the internal temperature below 25 °C using an ice bath if necessary.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of cold water to the flask, which is submerged in an ice-water bath.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and then with a saturated brine solution to remove residual DMSO and salts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel to yield pure this compound.

Visualized Workflows and Relationships

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the representative synthesis of this compound from 1-hydroxyacetone.

References

- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]

- 4. Catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones by using a one-pot sequential addition of sulfur ylide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]

Safety, handling, and storage guidelines for (2-Methyloxetan-2-yl)methanol

An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Methyloxetan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety, handling, and storage guidelines for this compound (CAS No: 305347-21-1, alternate CAS No: 61266-71-5). Due to the limited publicly available data for this specific compound, this document combines information from supplier safety data sheets, data on structurally related compounds, and general best practices for handling laboratory chemicals with similar functional groups.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible sources. The following table summarizes the available information. For context, data for the structurally different but related compound, (2-methyloxiran-2-yl)methanol, is included to provide a general idea of the expected properties of a small, cyclic ether with a methanol group.

| Property | This compound | (2-methyloxiran-2-yl)methanol (for comparison) | Source |

| Molecular Formula | C5H10O2 | C4H8O2 | [1] |

| Molecular Weight | 102.13 g/mol | 88.11 g/mol | [1] |

| Boiling Point | 157.8 ± 8.0 °C at 760 mmHg | 141.8 °C | [1] |

| Flash Point | Not Available | 62.8 °C | |

| Density | Not Available | 1.084 g/cm³ |

Hazard Identification and Classification

Based on information from chemical suppliers, [(2R)-2-Methyloxetan-2-yl]methanol is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

The signal word for this compound is Warning .

Safety and Handling Precautions

Given the hazard classifications, the following handling procedures are recommended. These are based on general principles for handling hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

A diagrammatic representation of the recommended PPE is provided below.

Caption: Recommended Personal Protective Equipment (PPE).

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the work area.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

-

Remove contaminated clothing and wash it before reuse.

Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in an inert atmosphere.

-

Avoid contact with strong oxidizing agents and strong acids, as oxetanes can be unstable under acidic conditions.

The logical workflow for safe storage is illustrated in the following diagram:

Caption: Logical workflow for safe storage.

Experimental Protocols

Caption: General experimental workflow.

Toxicological Information

Specific toxicological data such as LD50 or LC50 values for this compound are not available in the searched sources. The hazard statements indicate that the compound is harmful through ingestion and inhalation and causes skin and eye irritation. The toxicological properties have not been fully investigated. As with any chemical with limited toxicological data, it should be handled with a high degree of caution, assuming it to be potentially toxic.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.

-

If on Skin: Remove immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: In case of fire, toxic fumes may be formed.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Methodological & Application

Synthetic Routes for the Preparation of (2-Methyloxetan-2-yl)methanol: A Detailed Guide for Researchers

Introduction:

(2-Methyloxetan-2-yl)methanol is a valuable building block in medicinal chemistry and drug development. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development. The presented synthetic routes are based on established methodologies for the formation of 2-substituted oxetanes, primarily focusing on the robust and widely applicable intramolecular Williamson ether synthesis.

Application Notes

The primary application of this compound lies in its use as a versatile intermediate for the introduction of the 2-methyl-2-hydroxymethyloxetane moiety into larger molecules. This structural unit is of particular interest as it introduces a chiral center and a functional handle (the primary alcohol) for further chemical modifications. The oxetane ring itself serves as a polar, rigid scaffold that can modulate the conformation and properties of a drug molecule.

Synthetic Strategies

The most common and reliable method for the synthesis of 2-substituted oxetanes, including the target molecule, is the intramolecular cyclization of a suitably functionalized 1,3-diol. This approach, a variation of the Williamson ether synthesis, offers high yields and good control over stereochemistry. An alternative, though less direct, strategy involves the ring expansion of a corresponding epoxide.

This document will focus on a detailed protocol based on the intramolecular Williamson ether synthesis, starting from a readily available precursor.

Proposed Synthetic Route: Intramolecular Williamson Ether Synthesis

The overall synthetic strategy involves the transformation of a commercially available alkene, 2-methyl-2-propen-1-ol, into a triol intermediate. Subsequent selective activation of the terminal primary hydroxyl group followed by base-mediated intramolecular cyclization yields the desired this compound.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Route 1: Intramolecular Cyclization of a Protected Triol

This route commences with the dihydroxylation of 2-methyl-2-propen-1-ol to form a triol. To achieve selective cyclization, the primary hydroxyl groups are differentially protected.

Step 1: Synthesis of 2-Methylpropane-1,2,3-triol

-

Reaction: Dihydroxylation of 2-methyl-2-propen-1-ol.

-

Reagents: 2-methyl-2-propen-1-ol, N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO₄, catalytic), Acetone, Water.

-

Procedure:

-

Dissolve 2-methyl-2-propen-1-ol (1.0 eq) in a mixture of acetone and water (10:1).

-

Add N-methylmorpholine N-oxide (NMO) (1.2 eq).

-

Add a catalytic amount of osmium tetroxide (0.002 eq) as a solution in toluene.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude triol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Selective Protection of the Primary Hydroxyl Group

-

Reaction: Silylation of the primary hydroxyl group at the 3-position.

-

Reagents: 2-Methylpropane-1,2,3-triol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-methylpropane-1,2,3-triol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (1.1 eq).

-

Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Step 3: Selective Activation of the Remaining Primary Hydroxyl Group

-

Reaction: Tosylation of the primary hydroxyl group at the 1-position.

-

Reagents: 3-((tert-Butyldimethylsilyl)oxy)-2-methylpropane-1,2-diol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Procedure:

-

Dissolve the protected diol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude tosylate by column chromatography on silica gel.

-

Step 4: Intramolecular Cyclization and Deprotection

-

Reaction: Base-mediated ring closure followed by removal of the silyl protecting group.

-

Reagents: 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-3-tosyloxypropan-2-ol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).

-

Procedure:

-

Dissolve the tosylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates the formation of the protected oxetane.

-

Carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude protected oxetane in THF.

-

Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to yield this compound.

-

Data Presentation

Table 1: Summary of Yields for Route 1

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 2-Methylpropane-1,2,3-triol | 2-Methyl-2-propen-1-ol | 85-95 |

| 2 | 3-((tert-Butyldimethylsilyl)oxy)-2-methylpropane-1,2-diol | 2-Methylpropane-1,2,3-triol | 80-90 |

| 3 | 1-((tert-Butyldimethylsilyl)oxy)-2-methyl-3-tosyloxypropan-2-ol | Protected Diol | 75-85 |

| 4 | This compound | Protected Tosylate | 70-80 |

Conclusion

The intramolecular Williamson ether synthesis provides a reliable and high-yielding pathway to this compound. The presented multi-step protocol utilizes readily available starting materials and employs standard organic chemistry transformations. This detailed guide should enable researchers and drug development professionals to efficiently synthesize this valuable building block for their research endeavors. Careful execution of each step and appropriate purification are crucial for obtaining the final product in high purity.

Application Note and Detailed Protocol for the Synthesis of (2-Methyloxetan-2-yl)methanol

Introduction

(2-Methyloxetan-2-yl)methanol is a valuable building block in medicinal chemistry and materials science. The oxetane ring provides a desirable combination of metabolic stability, improved physicochemical properties, and unique conformational constraints to molecules. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described synthesis proceeds via a two-step route starting from the commercially available 2-methyl-1,2-epoxypropane, involving an epoxy-ring opening to form a diol, followed by an intramolecular cyclization.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 3-chloro-2-methylpropane-1,2-diol

This procedure outlines the hydrolysis of 2-methyl-1,2-epoxypropane to the corresponding chlorodiol.

Materials and Reagents:

-

2-methyl-1,2-epoxypropane

-

Deionized water

-

Strong acidic cation exchange resin

-

Distillation apparatus

-

Reaction vessel with stirring and temperature control

Procedure:

-

Initial Mixture Preparation: In a suitable reaction vessel equipped with a stirrer and a thermometer, combine 20-30 wt% of the total 2-methyl-1,2-epoxypropane, deionized water, and the cation exchange resin. The overall weight ratio of 2-methyl-1,2-epoxypropane to deionized water to cation resin should be approximately 600:300:2.

-

Heating: Stir the mixture and heat it to 70-75 °C over a period of 30-60 minutes.

-

Hydrolysis Reaction: Once the initial temperature of 80-90 °C is reached, add the remaining deionized water uniformly over 2-3 hours to facilitate the hydrolysis reaction.

-

Reaction Completion: After the addition of all the deionized water, continue to stir the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Filtration and Purification: After the reaction, filter the hydrolysate to remove the cation resin. The resulting solution is then fed into a distillation still for purification. The 3-chloro-2-methylpropane-1,2-diol product is obtained at a gas phase temperature of ≥82 °C and a vacuum of ≥0.098 MPa.[1][2]

Part 2: Synthesis of this compound

This part of the protocol describes the intramolecular cyclization of 3-chloro-2-methylpropane-1,2-diol to form the desired this compound. This is analogous to the synthesis of other oxetanes via Williamson etherification.

Materials and Reagents:

-

3-chloro-2-methylpropane-1,2-diol (from Part 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylpropane-1,2-diol in ethanol.

-

Base Addition: To this solution, add a solution of sodium hydroxide in water. The molar ratio of NaOH to the diol should be slightly in excess (e.g., 1.1 equivalents).

-

Cyclization Reaction: Heat the resulting mixture to reflux and maintain it for several hours (typically 3-15 hours), monitoring the reaction progress by a suitable method such as TLC or GC-MS.[3]

-

Work-up: After cooling the reaction mixture to room temperature, reduce the volume by approximately two-thirds using a rotary evaporator.

-

Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (4 x 40 mL).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3-chloro-1,2-propanediol (analog) | C₃H₇ClO₂ | 110.54 | 213 | 1.322 | 1.480 |

| This compound | C₅H₁₀O₂ | 102.13 | 72 (at 1 Torr) | ~1.031 | ~1.446 |

| 3-Methyl-3-oxetanemethanol (related) | C₅H₁₀O₂ | 102.13 | 79-80 (at 40 mmHg) | 1.024 | 1.446 |

Note: Some data for the target compound and its precursor are based on closely related analogs and predicted values due to limited availability in the cited literature.[4][5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 2. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-methyl-2-hydroxymethyloxetane | 61266-71-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for (2-Methyloxetan-2-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(2-Methyloxetan-2-yl)methanol is a versatile bifunctional building block containing a sterically accessible primary alcohol and a quaternary center-substituted oxetane ring. This unique combination of functional groups makes it an attractive scaffold for introducing the oxetane motif, a privileged structural element in modern medicinal chemistry, into a variety of molecular architectures. The oxetane ring can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while the primary alcohol provides a convenient handle for further synthetic elaboration.[1][2][3]

These application notes provide an overview of the potential synthetic utility of this compound, complete with detailed experimental protocols for key transformations. The protocols are based on established methodologies for the reactions of primary alcohols and 2-substituted oxetanes.